molecular formula C17H20ClNO3 B12690198 3-Furancarboxamide, N-(4-chloro-3-((1,1-dimethylethoxy)methyl)phenyl)-2-methyl- CAS No. 178869-94-8

3-Furancarboxamide, N-(4-chloro-3-((1,1-dimethylethoxy)methyl)phenyl)-2-methyl-

Cat. No.: B12690198
CAS No.: 178869-94-8
M. Wt: 321.8 g/mol
InChI Key: IRWWPMAJFGDAIF-UHFFFAOYSA-N
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Description

3-Furancarboxamide, N-(4-chloro-3-((1,1-dimethylethoxy)methyl)phenyl)-2-methyl- is a synthetic organic compound. It belongs to the class of furancarboxamides, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furancarboxamide, N-(4-chloro-3-((1,1-dimethylethoxy)methyl)phenyl)-2-methyl- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-((1,1-dimethylethoxy)methyl)aniline and 2-methylfuran-3-carboxylic acid.

    Coupling Reaction: The aniline derivative is coupled with the carboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Purification: The crude product is purified using techniques like column chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Furancarboxamide, N-(4-chloro-3-((1,1-dimethylethoxy)methyl)phenyl)-2-methyl- can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Furancarboxamide, N-(4-chloro-3-((1,1-dimethylethoxy)methyl)phenyl)-2-methyl- would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Furancarboxamides: Other compounds in this class may include derivatives with different substituents on the furan ring or the phenyl ring.

    Chloro-substituted Anilines: Compounds with similar structures but different substituents on the aniline ring.

Uniqueness

The uniqueness of 3-Furancarboxamide, N-(4-chloro-3-((1,1-dimethylethoxy)methyl)phenyl)-2-methyl- lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

CAS No.

178869-94-8

Molecular Formula

C17H20ClNO3

Molecular Weight

321.8 g/mol

IUPAC Name

N-[4-chloro-3-[(2-methylpropan-2-yl)oxymethyl]phenyl]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C17H20ClNO3/c1-11-14(7-8-21-11)16(20)19-13-5-6-15(18)12(9-13)10-22-17(2,3)4/h5-9H,10H2,1-4H3,(H,19,20)

InChI Key

IRWWPMAJFGDAIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC(=C(C=C2)Cl)COC(C)(C)C

Origin of Product

United States

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